molecular formula C24H32O13 B1631976 6-O-Syringoylajugol CAS No. 144049-72-9

6-O-Syringoylajugol

Cat. No.: B1631976
CAS No.: 144049-72-9
M. Wt: 528.5 g/mol
InChI Key: GVBVLPSUZPTMSB-PTKOVHFESA-N
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Description

6-O-Syringoylajugol is a natural product that can be found in various plant species, including Verbacum spp. It is known for its antioxidant properties and is classified as an iridoid compound. The molecular formula of this compound is C24H32O13, and it has a molecular weight of 528.50 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Syringoylajugol typically involves the esterification of ajugol with syringic acid. The reaction conditions often include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and a catalyst like sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources such as Rehmannia glutinosa. The extraction process includes maceration of the plant material in a solvent like ethanol, followed by filtration and purification using chromatographic techniques. The purified compound is then crystallized to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-O-Syringoylajugol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

Scientific Research Applications

6-O-Syringoylajugol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other iridoid compounds and as a reagent in various organic reactions.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 6-O-Syringoylajugol involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, this compound may modulate signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined iridoid and phenolic structure, which imparts distinct antioxidant properties. This dual functionality makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBVLPSUZPTMSB-PTKOVHFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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